molecular formula C18H24N6O B2828637 N'-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide CAS No. 674363-57-6

N'-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide

Cat. No. B2828637
CAS RN: 674363-57-6
M. Wt: 340.431
InChI Key: IVICWFHCELNJGY-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide, also known as N-methyl-4-methoxy-4-piperazin-1-yl-pyrimidine-2-carboxamide, is a synthetic compound used in a variety of scientific applications. It is a white, crystalline solid with a melting point of about 135°C and a molecular weight of about 236.3 g/mol. N-methyl-4-methoxy-4-piperazin-1-yl-pyrimidine-2-carboxamide is used in a range of scientific research applications, including drug discovery, drug development, and biochemistry. It has been studied for its potential to act as an inhibitor of enzymes, such as protein kinases, and to serve as a receptor agonist.

Scientific Research Applications

Synthesis of Novel Compounds

Research has been conducted on the synthesis of novel compounds using N'-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide as an initiator for creating heterocyclic compounds. These include benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derivatives, explored for their potential anti-inflammatory and analgesic properties. These compounds showed significant inhibitory activity on COX-2 selectivity and exhibited analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antihyperglycemic Evaluation

Carboximidamides linked with the pyrimidine moiety, derived from N'-(4,6-dimethylpyrimidin-2-yl)cyanamides, have been synthesized and evaluated for their anti-hyperglycemic effects. These compounds were found to decrease serum levels of glucose and restore liver and kidney function biomarkers, indicating potential as ameliorative agents against diabetes (Moustafa et al., 2021).

Multifunctional Antioxidants

Analogues of this compound with a free radical scavenger group have been synthesized and evaluated. These compounds show potential in protecting cells against oxidative stress, indicating their applicability in preventing diseases like cataracts, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010).

Fluorescent Ligands for Receptors

1-Arylpiperazine derivatives containing an environment-sensitive fluorescent moiety have been synthesized, displaying high receptor affinity and good fluorescence properties. These compounds could be valuable in visualizing certain receptors in cell studies, offering insights into receptor behavior (Lacivita et al., 2009).

HIV-1 Reverse Transcriptase Inhibitors

Research has been conducted on analogues of this compound for their potential as non-nucleoside inhibitors of HIV-1 reverse transcriptase. These studies aim to develop more potent compounds with better pharmacological profiles for HIV treatment (Romero et al., 1994).

properties

IUPAC Name

N'-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-13-12-14(2)21-18(20-13)22-17(19)24-10-8-23(9-11-24)15-4-6-16(25-3)7-5-15/h4-7,12H,8-11H2,1-3H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVICWFHCELNJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/N2CCN(CC2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide

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